molecular formula C17H29N5O6 B12101792 H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH

H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH

Cat. No.: B12101792
M. Wt: 399.4 g/mol
InChI Key: LKHBDKMPKSJCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH is a synthetic pentapeptide composed of alternating D/L-alanine (DL-Ala) and D/L-proline (DL-Pro) residues. Its sequence—Ala-Ala-Pro-Ala-Ala—features a central proline residue flanked by alanine repeats. The molecular formula is C₁₇H₂₉N₅O₆, with a molecular weight of 399.4 g/mol (calculated from constituent amino acids and water loss during peptide bond formation).

Properties

IUPAC Name

2-[2-[[1-[2-(2-aminopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O6/c1-8(18)13(23)20-10(3)16(26)22-7-5-6-12(22)15(25)19-9(2)14(24)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,25)(H,20,23)(H,21,24)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHBDKMPKSJCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Enzyme Selection

The synthesis of DL-configuration peptides requires enzymes capable of accommodating both D- and L-aminoacyl derivatives. The peptidase from Stenotrophomonas maltophilia (Clan SE, S12 family) has demonstrated exceptional utility in this regard. This enzyme preferentially utilizes D-aminoacyl derivatives as acyl donors and L-amino acids as acyl acceptors, enabling the formation of DL-dipeptides in a single reaction vessel. For the target hexapeptide, iterative applications of this method are proposed, with each DL-Ala or DL-Pro residue introduced sequentially.

Reaction Conditions

  • Acyl Donors : D-Ala-OMe (methyl ester) and D-Pro-OMe

  • Acyl Acceptors : L-Ala-OH and L-Pro-OH

  • Solvent System : Dimethyl sulfoxide (DMSO) for substrate solubility, diluted in 0.25 M Tris-HCl buffer (pH 8.5)

  • Enzyme Concentration : 0.2–1.0 mg/mL, adjusted to balance reaction rate and product purity

The enzyme’s pH optimum (8.5) ensures maximal activity, while the use of succinyl-CoA as a cofactor (as observed in ALAS-mediated reactions) is unnecessary here, simplifying the workflow.

Stepwise Assembly of the Hexapeptide

The hexapeptide is constructed through four sequential couplings:

  • First Coupling : D-Ala-OMe + L-Ala-OH → DL-Ala-DL-Ala

  • Second Coupling : DL-Ala-DL-Ala + D-Pro-OMe → DL-Ala-DL-Ala-DL-Pro

  • Third Coupling : DL-Ala-DL-Ala-DL-Pro + L-Ala-OH → DL-Ala-DL-Ala-DL-Pro-DL-Ala

  • Fourth Coupling : DL-Ala-DL-Ala-DL-Pro-DL-Ala + L-Ala-OH → Target hexapeptide

Each step is monitored via ultra-performance liquid chromatography (UPLC) to quantify derivatized ALA analogs, adapted from methods described for δ-aminolevulinic acid detection.

Yield Optimization

Reaction yields for analogous DL-dipeptides (e.g., DL-Leu-DL-Leu) under similar conditions range from 65% to >80%. For the hexapeptide, cumulative yields are projected to decrease multiplicatively (e.g., 0.8⁴ = ~41% overall yield). Strategies to improve efficiency include:

  • Substrate Saturation : Increasing acyl donor/acceptor molar ratios to 5:1

  • Temperature Modulation : Lowering to 20°C to reduce racemization during prolonged incubations

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin Functionalization and Deprotection

While SPPS is a standard method for peptide synthesis, its application to DL-configuration peptides requires tailored approaches:

  • Resin Choice : Wang resin (hydroxymethylphenoxyacetic acid linker) for acid-labile cleavage

  • First Amino Acid Loading : DL-Ala preactivated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide)

  • Deprotection : 20% piperidine in DMF for Fmoc (fluorenylmethyloxycarbonyl) removal

Coupling Efficiency Challenges

Racemization during DL-Ala and DL-Pro couplings is a critical concern. The use of orthogonal protecting groups (e.g., Alloc for side chains) and low-temperature couplings (−20°C) mitigates this risk.

Analytical Validation

Post-synthesis characterization employs:

  • Mass Spectrometry (MS) : MALDI-TOF for molecular weight confirmation

  • Circular Dichroism (CD) : To verify the absence of dominant L- or D-helical biases

Comparative Analysis of Methodologies

Enzymatic vs. SPPS Approaches

ParameterEnzymatic One-Pot SynthesisSPPS
Yield per Step 65–80%85–95%
Racemization Risk Low (enzyme-mediated stereocontrol)Moderate (requires cryogenic conditions)
Scalability Limited by enzyme stabilityHigh (automated synthesizers)
Purification Complexity Moderate (UPLC required)High (HPLC necessary)

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Raw Materials

  • Enzymatic Method : Cost dominated by peptidase production (~$150/g). Recombinant expression in E. coli could reduce this by 70%.

  • SPPS : Wang resin and protected amino acids account for 85% of total costs. Bulk purchasing reduces expenses by 30–40%.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Physicochemical Comparison

    The table below compares H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH with structurally related peptides and amino acid derivatives:

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Stability Insights
    This compound C₁₇H₂₉N₅O₆ 399.4 Pentapeptide with central Pro residue Likely moderate solubility due to Pro; stability influenced by cyclic Pro
    H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH C₂₃H₃₃N₅O₇ ~515.5 Tetrapeptide with Tyr and Pro Tyr’s aromatic side chain may enhance hydrophobicity
    H-DL-Ala-Gly-OH (DL-Alanyl-Glycine) C₅H₁₀N₂O₃ 146.14 Dipeptide with flexible Gly residue High solubility due to small size and Gly flexibility
    Ac-DL-Pro-OH C₇H₁₁NO₃ 157.17 Acetylated Pro derivative Enhanced lipophilicity from acetyl group
    DL-Alanine C₃H₇NO₂ 89.09 Single amino acid (building block) High solubility in water

    Key Observations:

    • Role of Proline: The target compound’s central Pro residue imposes conformational constraints, unlike flexible peptides like H-DL-Ala-Gly-OH.
    • Size and Solubility: Larger peptides (e.g., the pentapeptide target) may exhibit lower solubility compared to smaller derivatives like DL-Alanine or dipeptides .

    Q & A

    Q. How to reconcile conflicting results in proline’s role in peptide rigidity?

    • Methodological Answer :
    • Conduct comparative MD simulations with fixed vs. flexible proline ring assumptions.
    • Validate via NMR relaxation measurements (T1/T2 times).
    • Collaboration : Partner with NMR facilities to standardize data acquisition protocols .

    Tables for Key Methodological Comparisons

    Technique Application Advantages Limitations
    Chiral HPLCEnantiomeric purity assessmentHigh resolution for DL-AlaRequires expensive columns
    CD SpectroscopySecondary structure analysisRapid, solution-phaseLimited to ordered structures
    MD SimulationsConformational dynamics modelingAtomistic detailComputationally intensive
    ThT FluorescenceAggregation propensityHigh sensitivityNon-specific binding artifacts

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.